![molecular formula C11H13NO B13691720 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an aniline group substituted with a 2-[(2-methyl-3-butyn-2-yl)oxy] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline typically involves the reaction of 2-methyl-3-butyn-2-ol with aniline in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The reaction proceeds via the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of microreactors with supported catalysts, such as PdZn on titania, can enhance the selectivity and stability of the reaction .
化学反応の分析
Types of Reactions
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenating agents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
科学的研究の応用
2-[(2-Methyl-3-butyn-2-yl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes, preventing substrate binding.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 2-[(2-Methyl-3-butyn-2-yl)oxy]aniline.
Aniline: The parent compound from which this compound is derived.
4-Benzyloxy-3,3-dimethylbut-1-yne: A structurally related compound with similar reactivity
Uniqueness
This compound is unique due to its combination of aniline and alkyne functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-(2-methylbut-3-yn-2-yloxy)aniline |
InChI |
InChI=1S/C11H13NO/c1-4-11(2,3)13-10-8-6-5-7-9(10)12/h1,5-8H,12H2,2-3H3 |
InChIキー |
RQHMTCWJZDZJEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)OC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



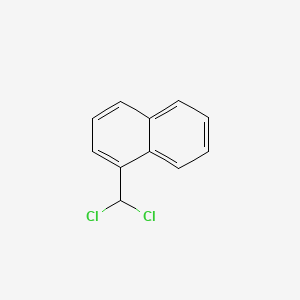
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
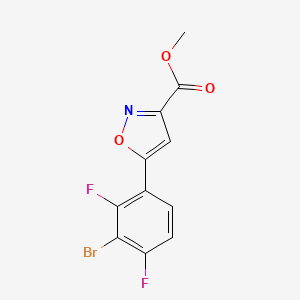
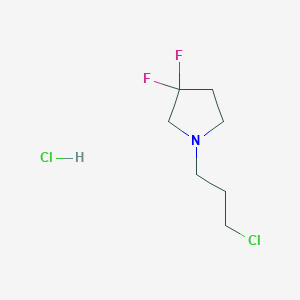
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
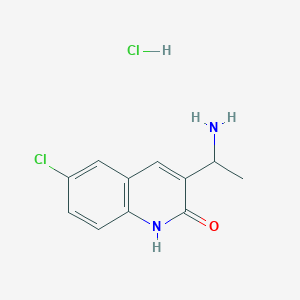
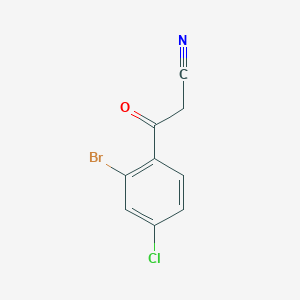
![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
